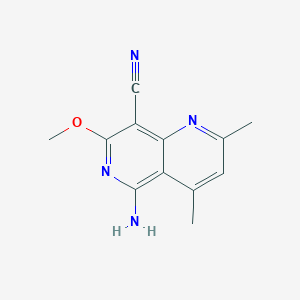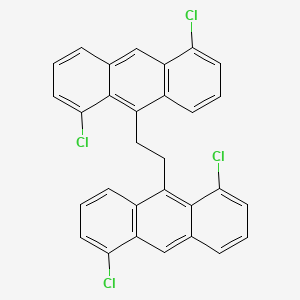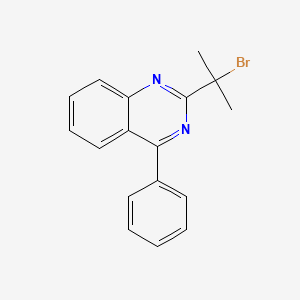
Quinazoline, 2-(1-bromo-1-methylethyl)-4-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinazoline, 2-(1-bromo-1-methylethyl)-4-phenyl- is an organic compound with the molecular formula C16H13BrN2. This compound is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. The presence of a bromine atom and a phenyl group in its structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinazoline, 2-(1-bromo-1-methylethyl)-4-phenyl- typically involves the bromination of a suitable precursor. One common method is the photochemical benzylic bromination using a bromine generator in continuous flow mode. This method employs a NaBrO3/HBr bromine generator and 405 nm LEDs to achieve high efficiency and mass utilization . The reaction conditions are optimized to ensure complete conversion in short residence times.
Industrial Production Methods
Industrial production of this compound can be scaled up using the same photochemical bromination process. The continuous flow mode allows for uniform irradiation and efficient mass transfer, making it suitable for large-scale applications. The use of N-bromosuccinimide (NBS) as a bromine source is also common due to its safe and convenient handling .
化学反应分析
Types of Reactions
Quinazoline, 2-(1-bromo-1-methylethyl)-4-phenyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, particularly through the E2 mechanism.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination: Strong bases such as potassium tert-butoxide or sodium hydride are used to induce elimination reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products
The major products formed from these reactions include substituted quinazolines, alkenes, and various oxidized or reduced derivatives.
科学研究应用
Quinazoline, 2-(1-bromo-1-methylethyl)-4-phenyl- has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals and materials with specific properties
作用机制
The mechanism of action of Quinazoline, 2-(1-bromo-1-methylethyl)-4-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and phenyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved include nucleophilic substitution and elimination reactions, which modify the compound’s structure and activity .
相似化合物的比较
Similar Compounds
1-Bromo-2-(1-methylethyl)benzene: Similar in structure but lacks the quinazoline ring.
2-Bromo-4-phenylquinazoline: Similar but with different substitution patterns.
1-Bromo-2-isopropylbenzene: Another structural analog with different functional groups
Uniqueness
Quinazoline, 2-(1-bromo-1-methylethyl)-4-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the bromine atom and the phenyl group in the quinazoline framework makes it a versatile intermediate in various synthetic and research applications.
属性
CAS 编号 |
88629-09-8 |
|---|---|
分子式 |
C17H15BrN2 |
分子量 |
327.2 g/mol |
IUPAC 名称 |
2-(2-bromopropan-2-yl)-4-phenylquinazoline |
InChI |
InChI=1S/C17H15BrN2/c1-17(2,18)16-19-14-11-7-6-10-13(14)15(20-16)12-8-4-3-5-9-12/h3-11H,1-2H3 |
InChI 键 |
XOZBUQDLQRRUQE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=NC2=CC=CC=C2C(=N1)C3=CC=CC=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


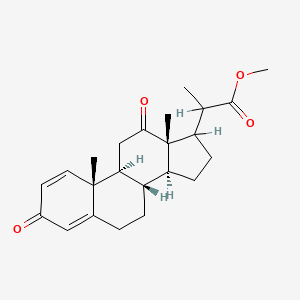

![4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14396978.png)
![2,6-Bis(2-methoxyphenyl)bicyclo[5.2.1]decane-4,10-dione](/img/structure/B14396982.png)
![1-[2-(1,3-Dithian-2-ylidene)-2-(4-fluorophenyl)ethyl]pyrrolidine](/img/structure/B14396983.png)
![N-Butyl-N'-[6-(morpholin-4-yl)pyridazin-3-yl]urea](/img/structure/B14396989.png)
silane](/img/structure/B14396995.png)
![Methyl 4-[methyl(3-oxo-3-phenylpropyl)amino]benzoate](/img/structure/B14397001.png)
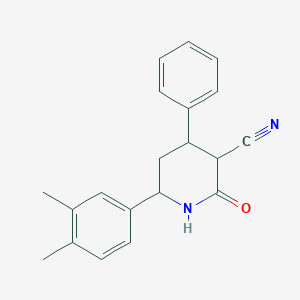
![2-Chloro-N-(2,6-diethylphenyl)-N-[1-(2-fluorophenyl)ethyl]acetamide](/img/structure/B14397013.png)
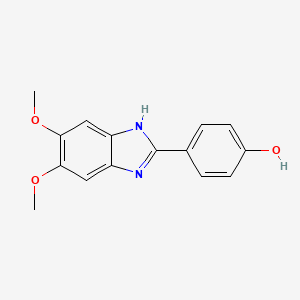
![5-[3-(Trifluoromethyl)phenyl]furan-2-carbohydrazide](/img/structure/B14397033.png)
